5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid
Overview
Description
5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6F3NO5 It is characterized by the presence of a nitro group and a trifluoroethoxy group attached to a benzoic acid core
Preparation Methods
The synthesis of 5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves the nitration of 2-(2,2,2-trifluoroethoxy)benzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Starting Material: 2-(2,2,2-trifluoroethoxy)benzoic acid
Nitration: The starting material is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature.
Isolation: The resulting product is isolated and purified through recrystallization or other suitable purification techniques.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. Major products formed from these reactions include amino derivatives, substituted benzoic acids, and esters .
Scientific Research Applications
5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid depends on its specific application and the nature of its interactions with molecular targets. For example, if used as an antimicrobial agent, the nitro group may undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The trifluoroethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity .
Comparison with Similar Compounds
5-Nitro-2-(2,2,2-trifluoroethoxy)benzoic acid can be compared with other similar compounds, such as:
2-Nitrobenzoic acid: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Contains an additional trifluoroethoxy group, which may enhance its lipophilicity and alter its reactivity.
2-Fluoro-5-nitrobenzoic acid: Contains a fluorine atom instead of the trifluoroethoxy group, leading to different electronic and steric effects
Properties
IUPAC Name |
5-nitro-2-(2,2,2-trifluoroethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c10-9(11,12)4-18-7-2-1-5(13(16)17)3-6(7)8(14)15/h1-3H,4H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNWZBDKQMKXHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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